Quinomycin C - 11001-74-4

Quinomycin C

Catalog Number: EVT-1537307
CAS Number: 11001-74-4
Molecular Formula: C55H72N12O12S2
Molecular Weight: 1157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinomycin C is a natural product found in Streptomyces and Streptomyces echinatus with data available.
Source and Classification

Quinomycin C is classified as a nonribosomal peptide antibiotic. It is biosynthesized by Streptomyces species through a nonribosomal peptide synthetase pathway. The compound is often isolated from cultures of Streptomyces griseovariabilis and has been studied for its potential applications in cancer therapy due to its ability to target and disrupt cellular DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of Quinomycin C can be achieved through both natural fermentation processes and synthetic approaches. The biosynthetic pathway involves multiple enzymatic steps facilitated by nonribosomal peptide synthetases. Key steps include:

  1. Precursor Formation: The initial building blocks such as quinoxaline-2-carboxylic acid are synthesized through specific enzymatic reactions.
  2. Assembly Line Mechanism: The biosynthesis follows an assembly line model where enzymes sequentially add amino acids and modify them to form the final structure.
  3. Fermentation: Culturing Streptomyces in optimized conditions allows for the production of Quinomycin C, which can then be extracted and purified using solvent extraction methods.

Recent studies have focused on engineering the biosynthetic pathways in Escherichia coli to enhance yields and produce synthetic analogs of Quinomycin C, demonstrating the versatility of microbial systems in natural product synthesis .

Molecular Structure Analysis

Structure and Data

Quinomycin C features a complex molecular structure characterized by its bicyclic core that includes a quinoxaline moiety. The molecular formula is C46H54N12O12S2C_{46}H_{54}N_{12}O_{12}S_{2}.

  • Molecular Weight: Approximately 1031.20 g/mol.
  • Structural Features: The compound contains multiple functional groups, including amines and thiol groups, which are crucial for its interaction with nucleic acids.

The stereochemistry around certain carbon centers plays a significant role in its biological activity, influencing how it binds to DNA .

Chemical Reactions Analysis

Reactions and Technical Details

Quinomycin C undergoes several chemical reactions that are pivotal for its biological function:

  1. Intercalation with DNA: The primary reaction involves the insertion of Quinomycin C between base pairs in DNA, particularly at GC-rich regions. This intercalation disrupts the normal function of DNA polymerases during replication.
  2. Hydrolysis: Under certain conditions, Quinomycin C can undergo hydrolytic cleavage, which can affect its stability and efficacy as an antibiotic.

The binding affinity of Quinomycin C to various nucleic acids has been quantified using solvent-partition methods, revealing insights into its selectivity and binding kinetics .

Mechanism of Action

Process and Data

The mechanism by which Quinomycin C exerts its antitumor effects primarily involves:

  • DNA Intercalation: By inserting itself between base pairs in the DNA helix, Quinomycin C distorts the helical structure, leading to inhibition of transcription and replication.
  • Inhibition of Topoisomerases: It has been suggested that Quinomycin C may also interfere with topoisomerase enzymes, which are essential for relieving torsional strain during DNA replication.

Studies have shown that this compound exhibits selective toxicity towards cancer cells, making it a candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinomycin C possesses several notable physical and chemical properties:

  • Solubility: It is relatively insoluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Melting Point: Specific melting point data varies but typically falls within a range indicative of complex organic compounds.

These properties influence its formulation as a therapeutic agent .

Applications

Scientific Uses

Quinomycin C has several applications in scientific research and medicine:

  • Antitumor Agent: Its primary application lies in cancer treatment, where it is used to target specific types of tumors due to its ability to intercalate with DNA.
  • Research Tool: Researchers utilize Quinomycin C to study DNA-protein interactions, the mechanics of transcriptional regulation, and the role of intercalators in genetic processes.
  • Synthetic Biology: Advances in synthetic biology have led to efforts to engineer microbial systems for the production of Quinomycin C analogs with improved efficacy and reduced side effects .
Introduction to Quinomycin C

Definition and Classification Within the Quinomycin Family

Quinomycin C is a cyclic depsipeptide antibiotic belonging to the quinomycin family, which includes structurally related compounds such as echinomycin (quinomycin A), triostin A, and quinomycins B, D, and E. It is classified as a bis-intercalator due to its ability to insert two planar quinoxaline-2-carboxamide chromophores into duplex DNA [1] [9]. The compound’s core consists of an octadepsipeptide scaffold with a thioacetal bridge (C-S-C) linking the D-serine residues, distinguishing it from disulfide-bridged analogs like triostin A [3] [9]. With the molecular formula C₅₅H₇₂N₁₂O₁₂S₂ and a molecular weight of 1157.36 g/mol, Quinomycin C exhibits significant structural complexity [1] [5]. Its classification highlights the diversity within this antibiotic family, where variations in N-methylamino acid residues and bridging motifs dictate biological specificity.

Table 1: Structural Features of Select Quinomycin Compounds

CompoundBridge TypeKey Amino Acid VariantsChromophore
Quinomycin CThioacetalN-methyl-valine, D-serineQuinoxaline-2-carboxamide
Echinomycin (Quinomycin A)ThioacetalN-methyl-cysteine, D-serineQuinoxaline-2-carboxamide
Triostin ADisulfideN-methyl-cysteine, D-serineQuinoxaline-2-carboxamide
Quinomycin BThioacetalN-methyl-alloisoleucineQuinoxaline-2-carboxamide

Historical Context of Discovery and Isolation

Quinomycin C was first isolated in the 1960s during systematic screening of Streptomyces metabolites. Initial studies by Yoshida and Katagiri (1961) characterized quinomycins A, B, and C from Streptomyces sp. 732, with Quinomycin C identified as a minor component of the mixture [4]. A breakthrough came in 1967 when researchers demonstrated that adding dl-isoleucine to cultures of Streptomyces sp. 732 selectively suppressed Quinomycin C production while enhancing Quinomycin B yield—a seminal finding illustrating precursor-directed biosynthesis [4]. By the 1990s, advanced NMR studies (PDB ID: 193D) resolved Quinomycin C’s DNA-binding mode, confirming its bifunctional intercalation mechanism [8]. This historical trajectory underscores its role in elucidating fundamental principles of antibiotic biosynthesis and DNA recognition.

Table 2: Key Milestones in Quinomycin C Research

YearMilestoneSignificance
1961Initial isolationIdentification as a quinoxaline antibiotic
1967Isoleucine modulationDemonstration of biosynthetic control via amino acid precursors
1978DNA binding studiesMechanistic evidence for bifunctional intercalation
1995NMR structure (193D)Atomic-level resolution of DNA complex
2023Discovery of analogsIsolation of Quinomycins K/L from mangroves

Taxonomic Origins: Streptomyces spp. and Microbial Sources

The primary source of Quinomycin C is Streptomyces sp. 732, a soil-dwelling actinobacterium first characterized for its complex antibiotic profile [4]. Genomic analyses reveal that quinomycin biosynthesis is governed by a non-ribosomal peptide synthetase (NRPS) gene cluster, which is conserved across multiple Streptomyces species [3] [9]. Ecological studies indicate broader distribution in actinobacteria, including marine-derived Salinispora strains and mangrove Streptomyces sp. B475, though production varies with ecological niche and growth conditions [6] [10]. Notably, molecular networking of Salinispora metabolomes has detected quinomycin-like mass signals, suggesting unexplored structural diversity in marine environments [6]. These findings position Quinomycin C within a phylogenetically widespread yet taxonomically specific antibiotic class.

Properties

CAS Number

11001-74-4

Product Name

Quinomycin C

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C55H72N12O12S2

Molecular Weight

1157.4 g/mol

InChI

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)

InChI Key

WNYOPINACXXCOV-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Synonyms

quinomycin
quinomycin B
quinomycin C
quinomycin D
quinomycin E
quinomycins

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

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